InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
.
While no direct applications for 3-(5-Bromo-2-methoxyphenyl)propanoic acid are mentioned in the provided papers, the presence of similar structures in bioactive molecules suggests potential research directions. For example, the presence of a bromo-methoxyphenyl moiety in compounds exhibiting antiviral [ [] ], antipsychotic [ [] ], and hepatoprotective activities [ [] ] highlights the potential of this structural motif in medicinal chemistry.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: